molecular formula C15H18N2OS B319232 N,N-diallyl-N'-(3-methylbenzoyl)thiourea

N,N-diallyl-N'-(3-methylbenzoyl)thiourea

Cat. No.: B319232
M. Wt: 274.4 g/mol
InChI Key: VHWSGGJWAMXQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-N'-(3-methylbenzoyl)thiourea is a substituted thiourea derivative characterized by a 3-methylbenzoyl group attached to the N' position and diallyl groups on the N atoms. Thiourea derivatives are renowned for their sulfur and nitrogen-containing core, which enables diverse biological and chemical interactions. Such structural features make this compound a candidate for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, given the established role of thiourea derivatives in targeting receptors like EGFR and RTKs .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C15H18N2OS/c1-4-9-17(10-5-2)15(19)16-14(18)13-8-6-7-12(3)11-13/h4-8,11H,1-2,9-10H2,3H3,(H,16,18,19)

InChI Key

VHWSGGJWAMXQFW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)N(CC=C)CC=C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents (N and N' Positions) Key Properties/Activities Reference
This compound N: Diallyl; N': 3-methylbenzoyl Potential EGFR inhibition, antimicrobial activity (inferred)
N-(3-Trifluoromethylbenzoyl)-N'-aryl thiourea N: 3-CF₃-benzoyl; N': Aryl groups Antimicrobial, antioxidant, antiurease activities
N-(4-Methylbenzoyl)-N'-(4-chlorophenyl)thiourea N: 4-methylbenzoyl; N': 4-chloroaryl Antibacterial, antifungal (superior to standard drugs)
N-(2-Chlorobenzoyl)-N'-(3-methoxyphenyl)thiourea N: 2-Cl-benzoyl; N': 3-methoxyaryl Intramolecular H-bonding, dimerization via N–H···S bonds
N-Benzoyl-N'-(3-hydroxyphenyl)thiourea N: Benzoyl; N': 3-hydroxyaryl Syn–anti configuration across C=S bond
N-(3-Methylbenzoyl)-N'-(6-methylpyridyl)thiourea N: 3-methylbenzoyl; N': 6-methylpyridyl Isomeric effects, spectroscopic stability

Physicochemical and Structural Insights

  • Hydrogen Bonding and Crystal Packing :

    • N-(2-Chlorobenzoyl)-N'-(3-methoxyphenyl)thiourea forms centrosymmetric dimers via N–H···S bonds, stabilizing its crystal lattice . This contrasts with the target compound’s diallyl groups, which may disrupt packing due to steric hindrance.
    • Syn–anti configurations in benzoylthioureas (e.g., N-benzoyl-N'-(3-hydroxyphenyl)thiourea) influence molecular planarity and interaction with biological targets .
  • Spectroscopic Properties :

    • Methylbenzoyl derivatives (e.g., N-(3-methylbenzoyl)-N'-pyridylthiourea) exhibit distinct IR peaks at 1640–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch), consistent with the target compound’s expected spectral profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.